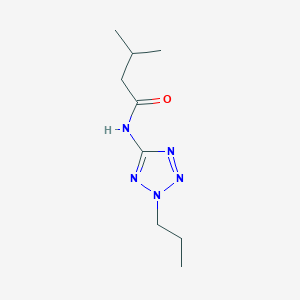![molecular formula C25H23F3N2O3 B3512538 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3512538.png)
3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a morpholinyl group, and a trifluoromethyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a benzamide precursorThe trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and trifluoromethyl iodide (CF₃I) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with target proteins, while the morpholinyl group enhances solubility and bioavailability. The trifluoromethyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions modulate specific biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-[2-(morpholin-4-yl)phenyl]benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(benzyloxy)-N-[2-(piperidin-4-yl)-5-(trifluoromethyl)phenyl]benzamide: Contains a piperidinyl group instead of a morpholinyl group, affecting its biological activity.
3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(methyl)phenyl]benzamide: Has a methyl group instead of a trifluoromethyl group, altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Properties
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O3/c26-25(27,28)20-9-10-23(30-11-13-32-14-12-30)22(16-20)29-24(31)19-7-4-8-21(15-19)33-17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUZJCGPKRIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3512465.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-phenylacrylate](/img/structure/B3512470.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B3512486.png)
![2,2-diphenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3512492.png)
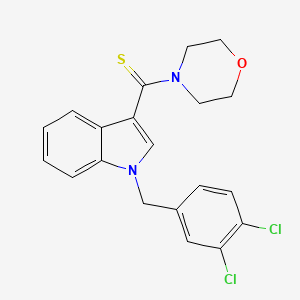
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3512507.png)
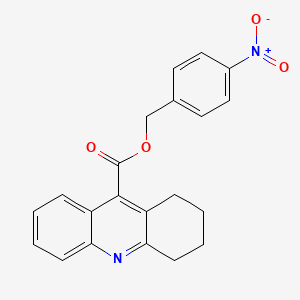
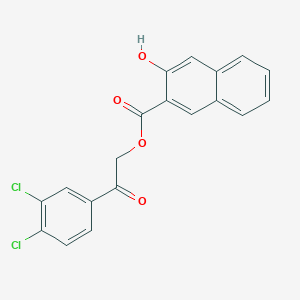
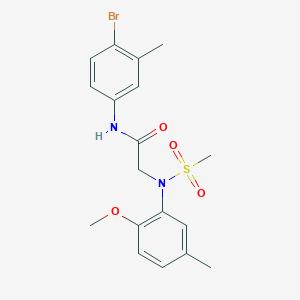
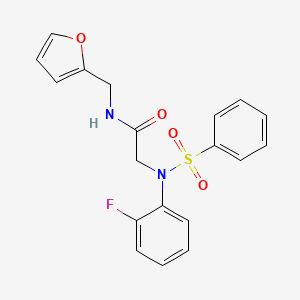

![4-(benzyloxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3512532.png)
![3,4,5,6-tetrafluorotricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-methylbenzenesulfonate](/img/structure/B3512544.png)
